1-(3-methylphenyl)-4-(1-octyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(3-METHYLPHENYL)-4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidinone core, a benzodiazole moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYLPHENYL)-4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzodiazole Moiety: The benzodiazole ring can be introduced via a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its derivatives.
Attachment of the Methylphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction to introduce the methylphenyl group onto the pyrrolidinone core.
Octyl Chain Addition: The octyl chain can be introduced through nucleophilic substitution or other suitable organic reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHYLPHENYL)-4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, or acyl chlorides.
Condensation Reagents: Aldehydes, ketones, or carboxylic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-METHYLPHENYL)-4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(3-METHYLPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Similar structure but with a hexyl chain instead of an octyl chain.
1-(3-METHYLPHENYL)-4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-THIONE: Similar structure but with a thione group instead of a ketone group.
1-(3-METHYLPHENYL)-4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-OL: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
The uniqueness of 1-(3-METHYLPHENYL)-4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity, biological activity, or material properties compared to its analogs.
Properties
Molecular Formula |
C26H33N3O |
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Molecular Weight |
403.6 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-(1-octylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C26H33N3O/c1-3-4-5-6-7-10-16-28-24-15-9-8-14-23(24)27-26(28)21-18-25(30)29(19-21)22-13-11-12-20(2)17-22/h8-9,11-15,17,21H,3-7,10,16,18-19H2,1-2H3 |
InChI Key |
OXSWIZGRCVIYHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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